molecular formula C6H3BrFIO B6314942 4-Bromo-2-fluoro-3-iodophenol CAS No. 1805937-10-3

4-Bromo-2-fluoro-3-iodophenol

Cat. No.: B6314942
CAS No.: 1805937-10-3
M. Wt: 316.89 g/mol
InChI Key: BVFLDFXVSXUDOQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodophenol is an organic compound with the molecular formula C₆H₃BrFIO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the sequential halogenation of phenol derivatives. For instance, starting with a phenol, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Subsequent fluorination and iodination steps can be carried out using appropriate fluorinating and iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-iodophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-phenol derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-3-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity for certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromine, fluorine, and iodine atoms provides a unique set of electronic and steric properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFLDFXVSXUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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